(2,3-Difluorophenyl)(pyrrolidin-1-yl)methanone
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Overview
Description
(2,3-Difluorophenyl)(pyrrolidin-1-yl)methanone is a chemical compound with the molecular formula C11H11F2NO It is characterized by the presence of a difluorophenyl group and a pyrrolidinyl group attached to a methanone core
Mechanism of Action
Target of Action
It’s known that pyrrolidine derivatives have been widely used by medicinal chemists to obtain compounds for the treatment of various human diseases . They have shown to interact with multiple receptors, contributing to their diverse biological activities .
Mode of Action
Pyrrolidine derivatives have been found to possess several important biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities . The compound’s interaction with its targets and the resulting changes would depend on the specific biological activity it exhibits.
Biochemical Pathways
Pyrrolidine derivatives have been associated with a wide range of pharmacological activities, suggesting that they may affect multiple biochemical pathways . The downstream effects would depend on the specific pathways involved.
Pharmacokinetics
The pharmacokinetics of similar pyrrolidine derivatives have been studied . For instance, the disposition of a dipeptidyl peptidase IV inhibitor with a 3,3-difluoropyrrolidin-1-yl moiety was examined in rats, dogs, and humans after oral administration . The data from these studies suggest that similar compounds are eliminated by both metabolism and renal clearance .
Result of Action
Given the diverse biological activities of pyrrolidine derivatives, it can be inferred that the compound’s action could result in a variety of molecular and cellular effects depending on the specific biological activity it exhibits .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-(2,3-difluorobenzoyl)pyrrolidine. It’s worth noting that factors such as pH, temperature, and the presence of other substances can influence the stability and efficacy of many compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,3-Difluorophenyl)(pyrrolidin-1-yl)methanone typically involves the reaction of 2,3-difluorobenzoyl chloride with pyrrolidine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature and monitored by thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(2,3-Difluorophenyl)(pyrrolidin-1-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the methanone group to a hydroxyl group.
Substitution: The difluorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2,3-Difluorophenyl)(pyrrolidin-1-yl)methanone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- (2,5-Difluorophenyl)(pyrrolidin-1-yl)methanone
- (3,4-Difluorophenyl)(pyrrolidin-1-yl)methanone
- (2,3-Difluorophenyl)(morpholin-1-yl)methanone
Uniqueness
(2,3-Difluorophenyl)(pyrrolidin-1-yl)methanone is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The combination of the difluorophenyl and pyrrolidinyl groups also provides a distinct structural framework that can be exploited in various applications.
Properties
IUPAC Name |
(2,3-difluorophenyl)-pyrrolidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F2NO/c12-9-5-3-4-8(10(9)13)11(15)14-6-1-2-7-14/h3-5H,1-2,6-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIMBTZNXIVPALB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=C(C(=CC=C2)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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